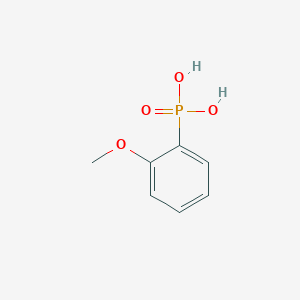

(2-Methoxyphenyl)phosphonic acid

Descripción

Propiedades

Número CAS |

7506-85-6 |

|---|---|

Fórmula molecular |

C7H9O4P |

Peso molecular |

188.12 g/mol |

Nombre IUPAC |

(2-methoxyphenyl)phosphonic acid |

InChI |

InChI=1S/C7H9O4P/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

Clave InChI |

QDBZWLAQPHAUGV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1P(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Hydrogenation of Bis(2-methoxyphenyl) Ethyl Phosphonate

A patent-pending method synthesizes bis(2-methoxyphenyl)phosphine oxide as an intermediate, which is subsequently oxidized to the phosphonic acid. The process involves two critical steps:

Step 1: Synthesis of Bis(2-methoxyphenyl) Ethyl Phosphonate

Anisole reacts with triethyl phosphate () in tetrahydrofuran (THF) under anhydrous conditions, facilitated by -butyllithium (-BuLi$$) and tetramethylethylenediamine (TMEDA) as a depolymerizing agent.

Key Parameters

Step 2: Hydrogenation to Phosphine Oxide and Oxidation

The ethyl phosphonate intermediate undergoes catalytic hydrogenation using palladium on carbon () under pressurized hydrogen (). Subsequent oxidation with hydrogen peroxide () converts the phosphine oxide to the phosphonic acid.

Hydrogenation Conditions

-

Temperature : 80–150°C

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high efficiency. A reported method involves irradiating a mixture of 2-methoxyphenylboronic acid and in aqueous medium at 150°C for 20 minutes.

Advantages Over Conventional Heating

-

Time Reduction : 20 minutes vs. 12–24 hours for thermal methods.

-

Yield Improvement : 89–92% due to uniform heating and minimized side reactions.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Análisis De Reacciones Químicas

Esterification and Hydrolysis Reactions

The phosphonic acid group undergoes esterification with alcohols under acidic or dehydrating conditions. For example, reaction with methanol in the presence of HCl yields dimethyl (2-methoxyphenyl)phosphonate:

Key Conditions :

Hydrolysis of the ester back to the acid occurs under strong acidic (6M HCl, reflux) or basic (NaOH, 80°C) conditions, following nucleophilic acyl substitution .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, HCl, 60°C | Dimethyl ester | 90% |

| Hydrolysis | 6M HCl, reflux | Phosphonic acid | 95% |

Coordination Chemistry and Metal Complexation

The phosphonic acid group acts as a bidentate ligand, forming stable complexes with transition metals like Fe³⁺, Cu²⁺, and Zn²⁺. These complexes are pH-dependent:

-

At pH 3–5 : Monodentate binding via one oxygen atom.

Example :

Applications : Metal-organic frameworks (MOFs) for catalysis .

Nucleophilic Aromatic Substitution

The methoxy group deactivates the aromatic ring, but the phosphonic acid moiety directs electrophilic substitution to the para position. Reactions include:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 4-nitro-2-methoxyphenylphosphonic acid (65% yield).

-

Sulfonation : Using fuming H₂SO₄ to produce the sulfonated derivative.

Mechanism :

-

Protonation of the phosphonic acid group.

-

Electrophilic attack at the para position due to steric and electronic effects.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings as a directing group or ligand:

Conditions : DMF, K₂CO₃, 80°C, 12h. Yield : 70–78% .

pH-Dependent Dissociation and Reactivity

The phosphonic acid group has pKa values of ~1.5 (first dissociation) and ~6.8 (second dissociation) . This impacts solubility and reactivity:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <1.5 | H₃PO₃C₆H₄-2-OCH₃ | Protonated, low solubility |

| 1.5–6.8 | H₂PO₃C₆H₄-2-OCH₃⁻ | Soluble, nucleophilic |

| >6.8 | HPO₃C₆H₄-2-OCH₃²⁻ | High solubility, ligand behavior |

Oxidation and Reduction

-

Oxidation : Reacts with H₂O₂ in acidic media to form (2-methoxyphenyl)phosphoric acid (yield: 60%) .

-

Reduction : LiAlH₄ reduces the phosphonic acid to (2-methoxyphenyl)phosphine oxide (yield: 55%) .

Comparative Reactivity with Analogues

The methoxy group enhances solubility in polar solvents compared to unsubstituted phenylphosphonic acid:

| Compound | Solubility in H₂O (g/L) | Log P |

|---|---|---|

| (2-Methoxyphenyl)phosphonic acid | 12.5 | 0.8 |

| Phenylphosphonic acid | 3.2 | 1.5 |

Aplicaciones Científicas De Investigación

Chemical Applications

Coordination Chemistry

(2-Methoxyphenyl)phosphonic acid serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. It has been used to synthesize various organometallic compounds, which are crucial for catalysis and material science. The ability of this compound to form stable complexes with transition metals enhances its utility in synthetic methodologies.

Synthesis of Organophosphorus Compounds

The compound is a precursor for synthesizing other organophosphorus derivatives, which are important in agriculture and pharmaceuticals. Its reactivity allows for the development of new compounds with tailored properties for specific applications.

Biological Applications

Metal Ion Complexation

The ability of (2-Methoxyphenyl)phosphonic acid to form stable complexes with metal ions makes it useful in biological studies. This property is particularly relevant in enzyme inhibition studies, where the compound can inhibit metal-dependent enzymes by disrupting their metal ion transport pathways .

Drug Development

Phosphonic acids, including (2-Methoxyphenyl)phosphonic acid, have been investigated for their bioactive properties. They are being explored as potential drug candidates due to their structural similarity to phosphates, which allows them to interact with biological systems effectively . This includes applications in targeting bone diseases through the development of drugs that can bind to calcium.

Industrial Applications

Corrosion Inhibition

In industrial settings, (2-Methoxyphenyl)phosphonic acid is utilized as a corrosion inhibitor. Its phosphonic acid group interacts with metal surfaces, forming protective layers that prevent corrosion . This application is critical in industries where metal components are exposed to harsh environments.

Flame Retardants and Polymers

The compound is also employed in the production of specialty polymers and as a flame retardant due to its chemical stability and ability to form char during combustion. This application enhances the safety and durability of materials used in construction and manufacturing.

Analytical Applications

Chromatography and Mass Spectrometry

(2-Methoxyphenyl)phosphonic acid has been used as a standard or reagent in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its ability to stabilize certain analytes improves the accuracy and reliability of analytical results .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Coordination Chemistry | Ligand for metal complex synthesis | Enhances catalytic activity |

| Biological Research | Metal ion complexation, enzyme inhibition | Useful in drug development |

| Industrial Use | Corrosion inhibitor, flame retardant | Protects materials from degradation |

| Analytical Chemistry | Reagent in HPLC and MS | Improves analytical accuracy |

Case Study 1: Enzyme Inhibition

A study demonstrated that (2-Methoxyphenyl)phosphonic acid could inhibit a specific metal-dependent enzyme by forming stable complexes with the active site metal ions. This inhibition was quantified using kinetic assays, showing potential for therapeutic applications against diseases involving dysregulated metal ion homeostasis.

Case Study 2: Corrosion Resistance

In an industrial setting, (2-Methoxyphenyl)phosphonic acid was tested as a corrosion inhibitor on steel surfaces exposed to saline environments. Results indicated a significant reduction in corrosion rates compared to untreated samples, highlighting its effectiveness in protecting metal substrates.

Mecanismo De Acción

The mechanism of action of (2-Methoxyphenyl)phosphonic acid involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport pathways. The compound’s phosphonic acid group interacts with metal ions through coordination bonds, leading to the formation of stable complexes that can modulate biological and chemical processes .

Comparación Con Compuestos Similares

Acidity (pKa) and Lipophilicity (log P)

Phosphonic acids exhibit lower pKa values (typically 2–3 units lower) than their carboxylic acid counterparts due to stronger hydrogen bonding and resonance stabilization of the conjugate base . For example:

| Compound | pKa (Phosphonic Acid) | pKa (Carboxylic Acid Equivalent) | log P |

|---|---|---|---|

| (2-Methoxyphenyl)phosphonic acid | ~2.5–3.5* | 2-Methoxybenzoic acid (~4.1) | <2 |

| (4-Methoxyphenyl)phosphonic acid | ~3.0–4.0* | 4-Methoxybenzoic acid (~4.5) | <2 |

| Phenylphosphonic acid | ~1.8–2.5 | Benzoic acid (~4.2) | 1.2 |

*Estimated based on trends in heterocyclic phosphonic acids .

The methoxy group slightly increases pKa compared to unsubstituted phenylphosphonic acid due to electron-donating effects, but it remains more acidic than carboxylic analogues. Log P values for phosphonic acids are generally low (<2), enhancing water solubility but limiting membrane permeability .

Enzyme Inhibition

(2-Methoxyphenyl)phosphonic acid derivatives, such as 5-(N-[2-butenyl 3-(2-methoxyphenyl)] N-methylamino) 1,1-penthylidenebis(phosphonic acid), act as squalene synthase inhibitors. The methoxy group enhances target selectivity by optimizing steric and electronic interactions with enzyme active sites .

Chelation Properties

Phosphonic acids are potent chelators for divalent metals (e.g., Fe²⁺, Ca²⁺). The methoxy group in (2-Methoxyphenyl)phosphonic acid may moderate chelation efficiency compared to diphosphonates like hydroxyethylidene diphosphonic acid (HEDP), which binds metals more strongly due to dual phosphonic groups .

Stability

The methoxy group enhances stability under alkaline conditions compared to nitro-substituted derivatives, which are prone to hydrolysis. For example, (2-Methoxyphenyl)phosphonic acid resists degradation at neutral pH, whereas nitro-substituted analogues degrade faster .

Pharmacokinetics and Toxicity

Bioavailability and Excretion

Phosphonic acids generally exhibit low oral bioavailability due to high polarity.

Actividad Biológica

(2-Methoxyphenyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(2-Methoxyphenyl)phosphonic acid is characterized by the presence of a methoxy group attached to a phenyl ring, along with a phosphonic acid functional group. This unique structure contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of (2-Methoxyphenyl)phosphonic acid can be summarized in the following key areas:

- Enzyme Inhibition : Phosphonic acids, including (2-Methoxyphenyl)phosphonic acid, are known to act as inhibitors of various enzymes. They can mimic natural substrates or intermediates, thereby interfering with metabolic pathways. For instance, certain phosphonates have been shown to inhibit amino acid metabolism by acting as antagonists to amino acids .

- Antimicrobial Properties : Some studies suggest that phosphonic acids exhibit antimicrobial activity. Their ability to disrupt metabolic processes in microbial cells can lead to growth inhibition. This has implications for developing new antimicrobial agents.

- Potential Anticancer Activity : Preliminary investigations indicate that phosphonic acid derivatives may possess anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The mechanisms through which (2-Methoxyphenyl)phosphonic acid exerts its biological effects include:

- Competitive Inhibition : By resembling natural substrates, (2-Methoxyphenyl)phosphonic acid can competitively inhibit enzymes involved in critical metabolic pathways.

- Disruption of Cellular Signaling : Phosphonates may interfere with signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced cell death in cancerous tissues.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study highlighted the role of phosphonic acids in inhibiting specific enzymes involved in amino acid metabolism. The research demonstrated that (2-Methoxyphenyl)phosphonic acid effectively reduced enzyme activity, resulting in altered metabolic profiles in treated cells . This finding supports the potential use of such compounds in therapeutic applications targeting metabolic disorders.

Case Study: Antimicrobial Activity

In another investigation, (2-Methoxyphenyl)phosphonic acid was tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics . The mechanism was attributed to the disruption of key metabolic processes within bacterial cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Methoxyphenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

- Methodology : Two common methods are derived from phosphonic acid synthesis principles:

Modified Mannich Reaction : Reacting phosphorous acid with formaldehyde and an amine (e.g., 2-methoxyaniline) under controlled pH (4–6) and temperature (60–80°C). This method prioritizes regioselectivity but may require purification via recrystallization to remove byproducts like unreacted amines .

Dialkyl Phosphite-Acyl Chloride Route : Using 2-methoxyphenyl acyl chloride and dialkyl phosphite in anhydrous conditions. Catalysts like triethylamine enhance nucleophilic substitution. Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics and final purity .

- Key Data : Yield optimization typically requires iterative adjustments to molar ratios (e.g., 1:1.2 phosphite-to-acyl chloride) and reaction time (4–12 hours).

Q. How can researchers reliably detect and quantify (2-Methoxyphenyl)phosphonic acid in plant-derived samples?

- Methodology :

- LC-MS/MS : Preferred for high sensitivity (LOQ ≤ 0.01 mg/kg). Mobile phases with ammonium acetate buffer (pH 5.5) improve ionization efficiency. Matrix effects (e.g., from polyphenols) are mitigated via solid-phase extraction (C18 cartridges) .

- Conversion to Fosetyl Equivalents : For regulatory compliance, concentrations are converted using molecular weights:

This assumes phosphonic acid originates solely from Fosetyl-Al degradation, which may not hold in all cases .

- Data Contradictions : Non-fungicidal sources (e.g., microbial metabolism, foliar fertilizers) can inflate phosphonic acid levels, necessitating isotopic tracing (δ¹⁸O analysis) to confirm origins .

Q. What are the regulatory thresholds for phosphonic acid in organic crops, and how do reporting limits (RLs) vary globally?

- Methodology : RLs range from 0.01 mg/kg (EU strict) to 0.2 mg/kg (less stringent regions). Certification decisions depend on:

- Source Identification : If linked to unauthorized fungicides, products are rejected. If from pre-conversion farming or natural sources, batches are approved .

- Data : In a 2014–2015 study, 36% of 4,265 samples exceeded LOQ, with phosphonic acid concentrations ~40× higher than fosetyl .

Advanced Research Questions

Q. How can coordination chemistry principles guide the design of (2-Methoxyphenyl)phosphonic acid-based metal-organic frameworks (MOFs)?

- Methodology :

- Ligand Design : The phosphonic acid group’s three oxygen atoms enable diverse coordination modes (monodentate to tridentate). Hydrothermal synthesis (120–180°C, 24–72 hours) with lanthanides (e.g., Eu³⁺) or transition metals (e.g., Cu²⁺) produces MOFs with tunable porosity .

- Functionalization : Post-synthetic modification (e.g., grafting chiral amines) enhances catalytic or sensing properties. For example, Cu²⁺-based MOFs exhibit homochirality despite non-chiral ligands .

Q. What mechanisms explain contradictory proton transport behaviors in sulfonic-phosphonic acid copolymer membranes?

- Methodology :

- Molecular Dynamics (MD) Simulations : Reveal that sulfonic acid groups (-SO₃H) facilitate rapid proton hopping via Grotthuss mechanism, while phosphonic acid groups (-PO₃H₂) form rigid hydrogen-bonding networks, slowing mobility. Hybrid membranes (e.g., PFSA–PFPA) balance conductivity and mechanical stability .

- Morphological Analysis : Phase-separated domains (5–20 nm) observed via TEM correlate with enhanced water retention and reduced methanol crossover in fuel cells .

Q. How can researchers resolve conflicting data on phosphonic acid origins in organic farming studies?

- Methodology :

- Isotopic Labeling : δ¹⁸O analysis distinguishes fungicide-derived phosphonic acid (enriched in ¹⁸O from hydrolysis) vs. natural microbial synthesis .

- Longitudinal Sampling : Track perennial crops (e.g., apple trees) over 3–5 years to assess residual phosphonic acid persistence from historical Fosetyl-Al use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.